molecular formula C16H26O5 B2363152 Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate CAS No. 925704-44-5

Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate

Cat. No.: B2363152
CAS No.: 925704-44-5
M. Wt: 298.379
InChI Key: MLYZKEOWAWRRIK-UHFFFAOYSA-N
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Description

Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate is an ester compound with the molecular formula C16H26O5 and a molecular weight of 298.37 g/mol . It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate can be synthesized through esterification reactions involving cyclohexane derivatives and tert-butyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the compound is produced in bulk using similar esterification processes. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. Quality control measures, such as NMR, HPLC, and GC, are employed to verify the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism by which di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate exerts its effects involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in further biochemical reactions. The cyclohexane ring provides structural stability, allowing the compound to act as a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular structure and reactivity .

Properties

IUPAC Name

ditert-butyl 4-oxocyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5/c1-15(2,3)20-13(18)11-8-7-10(17)9-12(11)14(19)21-16(4,5)6/h11-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUXMJZNUYSGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(=O)CC1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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